1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Thiazoles and imidazoles, the classes of compounds that “1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one” belongs to, are known to interact with a variety of biological targets. For instance, some imidazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of thiazoles and imidazoles can vary widely depending on their specific structures and targets. Some thiazole derivatives, for example, have been found to interact with topoisomerase II, resulting in DNA double-strand breaks . .
Biochemical Pathways
Thiazoles and imidazoles can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Result of Action
The result of a compound’s action can vary widely depending on its specific targets and mode of action. Some thiazole derivatives, for example, have been found to have significant analgesic and anti-inflammatory activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one typically involves the reaction of 4-ethyl-4,5-dihydro-1,3-thiazole-2-amine with 4-acetylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under optimized conditions. The use of catalysts and automated control systems ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar heterocyclic properties.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Imidazole: Another heterocyclic compound with nitrogen atoms, used in various medicinal applications.
Uniqueness
1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-11-8-17-13(14-11)15-12-6-4-10(5-7-12)9(2)16/h4-7,11H,3,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWLILIGTOMLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.